4-Vinylpyridinehydrofluoride 4-Vinylpyridinehydrofluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17615695
InChI: InChI=1S/C7H7N.FH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H
SMILES:
Molecular Formula: C7H8FN
Molecular Weight: 125.14 g/mol

4-Vinylpyridinehydrofluoride

CAS No.:

Cat. No.: VC17615695

Molecular Formula: C7H8FN

Molecular Weight: 125.14 g/mol

* For research use only. Not for human or veterinary use.

4-Vinylpyridinehydrofluoride -

Specification

Molecular Formula C7H8FN
Molecular Weight 125.14 g/mol
IUPAC Name 4-ethenylpyridine;hydrofluoride
Standard InChI InChI=1S/C7H7N.FH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H
Standard InChI Key STFJLZXPYGZNFG-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=NC=C1.F

Introduction

Structural and Synthetic Foundations

Molecular Architecture

4-Vinylpyridine hydrofluoride consists of a protonated pyridine ring (C₅H₅NH⁺) linked to a vinyl group (-CH₂CH₂) at the 4-position, paired with a fluoride counterion (F⁻). The protonation of the pyridine nitrogen by HF enhances the compound’s polarity and ionic character, influencing its solubility and reactivity .

Synthesis Pathways

The synthesis of 4-vinylpyridine hydrofluoride typically involves two steps:

  • Preparation of 4-Vinylpyridine:
    Produced via the condensation of 4-methylpyridine (γ-picoline) with formaldehyde, followed by dehydration. This yields a colorless to brown liquid, often stabilized with inhibitors like hydroquinone .

  • Protonation with HF:
    Reacting 4-VP with anhydrous hydrofluoric acid under controlled conditions forms the hydrofluoride salt. The reaction is exothermic and requires careful handling due to HF’s corrosive nature .

Reaction Scheme:
4-Vinylpyridine+HF4-Vinylpyridine Hydrofluoride\text{4-Vinylpyridine} + \text{HF} \rightarrow \text{4-Vinylpyridine Hydrofluoride}

Physicochemical Properties

Physical Characteristics

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₇H₈FNInferred from
Molecular Weight123.14 g/molCalculated
Melting Point<25 °C (decomposes)
SolubilitySoluble in polar solvents (H₂O, MeOH)
StabilityHygroscopic; decomposes upon heating

The compound’s solubility in water (≈29 g/L at 20°C) and methanol aligns with its ionic nature, while its hygroscopicity necessitates storage under inert conditions .

Chemical Reactivity

  • Acid-Base Behavior: Acts as a weak acid (pKa ≈5.6 for 4-VP ), with the pyridinium ion enabling participation in hydrogen bonding and electrostatic interactions.

  • Polymerization: The vinyl group permits radical or ionic polymerization, forming poly(4-vinylpyridine hydrofluoride), a polyelectrolyte with tunable conductivity .

  • Coordination Chemistry: The fluoride ion can coordinate to metals, facilitating applications in catalysis and materials science .

Applications in Industry and Research

Polymer Science

4-Vinylpyridine hydrofluoride serves as a monomer for synthesizing cationic polymers with applications in:

  • Ion-Exchange Resins: Quaternary ammonium groups enable anion exchange in water treatment .

  • Conductive Polymers: Doping with fluoride enhances electrical conductivity in sensors .

  • Adhesives: Improves adhesion in rubber-fiber composites (e.g., tires) due to polar interactions .

Biochemistry and Pharmaceuticals

  • Protein Modification: The pyridinium group alkylates cysteine residues, though with lower reactivity compared to iodoacetamide .

  • Drug Delivery: Polymeric hydrofluorides act as pH-responsive carriers, releasing therapeutics in acidic environments .

Catalysis

Fluoride ions in 4-vinylpyridine hydrofluoride participate in Friedel-Crafts alkylation and bromination reactions, offering a safer alternative to pure HF .

ParameterValue/RiskSource
Skin ContactCauses severe burns
InhalationRespiratory irritation
OSHA Exposure LimitTWA 2 mg/m³ (HF)

Recent Research Developments

Advanced Materials

  • Self-Healing Polymers: Incorporating 4-vinylpyridine hydrofluoride into block copolymers (e.g., PS-b-P4VP) enables stimuli-responsive self-assembly .

  • Nanocomposites: Gold nanoparticles functionalized with P4VP hydrofluoride show enhanced stability in aqueous media .

Environmental Applications

  • Heavy Metal Removal: Functionalized resins exhibit high affinity for arsenic (III) and chromium (VI) ions .

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